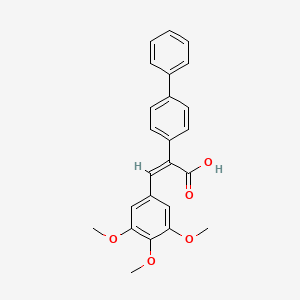

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

Descripción

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative characterized by a Z-configured α,β-unsaturated carboxylic acid backbone. Its structure features a 3,4,5-trimethoxyphenyl group at the β-position and a 4-phenylphenyl (biphenyl) substituent at the α-position. The trimethoxy substitution pattern is associated with enhanced bioactivity, particularly in modulating enzyme inhibition and anticancer properties, while the biphenyl moiety may contribute to improved lipophilicity and target binding . This compound is structurally inspired by natural phenolic acids like 3,4,5-trimethoxycinnamic acid (TMCA) but modified to optimize pharmacokinetic and pharmacodynamic profiles.

Propiedades

IUPAC Name |

(Z)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBZINXZBCPRCI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C2=CC=C(C=C2)C3=CC=CC=C3)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cinnamic acid derivatives with 3,4,5-trimethoxyphenyl (TMP) substituents. Key analogues and their comparative attributes are outlined below:

Key Comparative Insights

Stereochemistry and Bioactivity :

- The Z-configuration in the target compound may influence hydrogen bonding and π-π stacking interactions compared to the more common E-isomers (e.g., TMCA). This could alter binding to enzymes like AChE or tubulin .

- TMCA derivatives with E-configurations exhibit moderate cholinesterase inhibition, while Z-isomers remain underexplored in the provided evidence .

Substituent Effects: Biphenyl vs. Electron-Withdrawing Groups: Chloro or fluoro substituents in TMCA esters improve inhibitory potency and selectivity (e.g., 2-chlorophenyl derivative’s IC50 = 32.46 µM for BChE) . The absence of such groups in the target compound suggests its activity profile may differ.

Mechanistic Divergence: TMCA derivatives primarily act as cholinesterase inhibitors, while gallic acid-based indanones (e.g., Compound 8) target tubulin polymerization. The target compound’s biphenyl-TMP hybrid structure could bridge these mechanisms, though direct evidence is lacking .

Synthetic Accessibility :

- Schiff base-based TMP derivatives (e.g., compounds in ) require multistep syntheses involving hydrazide-aldehyde condensations. In contrast, the target compound’s synthesis likely involves Heck coupling or similar methods for Z-selective α,β-unsaturated acid formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.